molecular formula C18H22FNO4S B2912656 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1797881-22-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2912656
CAS No.: 1797881-22-1
M. Wt: 367.44
InChI Key: XFVGXHZHTCPLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy and methyl groups. The presence of a fluorophenyl group adds to its distinctiveness, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-fluorobenzyl chloride with 2-methoxypropylamine to form the intermediate N-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxybenzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylbenzenesulfonamide: Lacks the methoxy group on the benzene ring.

    N-(2-(2-fluorophenyl)-2-methoxypropyl)-benzenesulfonamide: Lacks both the methoxy and methyl groups on the benzene ring.

Uniqueness

The presence of both methoxy and methyl groups on the benzene ring, along with the fluorophenyl group, makes N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide unique. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13-9-10-16(23-3)17(11-13)25(21,22)20-12-18(2,24-4)14-7-5-6-8-15(14)19/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVGXHZHTCPLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.